molecular formula C9H14N4O3Zn B1678969 Polaprezinc CAS No. 107667-60-7

Polaprezinc

Cat. No.: B1678969
CAS No.: 107667-60-7
M. Wt: 291.6 g/mol
InChI Key: MORUQNQGRSLTCD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polaprezinc is a chelated compound consisting of zinc and L-carnosine. It is primarily used as a gastric mucosal protective agent. This compound was first approved in Japan and has been clinically used to treat gastric ulcers. This compound is known for its ability to promote tissue healing by eliminating free radicals and enhancing the expression of various antioxidant enzymes .

Chemical Reactions Analysis

Types of Reactions: Polaprezinc primarily undergoes complexation reactions due to its chelated nature. It can also participate in:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Reagents such as metal salts (e.g., copper sulfate) can be used for substitution reactions.

Major Products:

    Oxidation: Enhanced antioxidant enzyme expression.

    Substitution: Formation of new metal-carnosine complexes.

Scientific Research Applications

Introduction to Polaprezinc

This compound, a chelated compound of zinc and L-carnosine, has been utilized primarily as a gastric mucosal protective agent. Its clinical application spans over two decades, particularly in Japan. The compound exhibits a variety of pharmacological properties, including anti-ulcer, antioxidant, and anti-inflammatory effects. This article delves into the scientific research applications of this compound, highlighting its efficacy in treating various conditions and its mechanisms of action.

Anti-Ulcer Activity

This compound has demonstrated significant efficacy in treating gastric ulcers. It acts by enhancing mucosal defense mechanisms, promoting healing, and exhibiting anti-inflammatory properties. Key studies have shown:

  • Efficacy Against Helicobacter pylori : this compound enhances the eradication rates of Helicobacter pylori when used in conjunction with standard triple therapy (omeprazole, amoxicillin, and clarithromycin). A study indicated an eradication rate of 81.1% with this compound compared to 61.4% without it .
  • Experimental Models : In various animal models, this compound has been effective against different types of gastric injuries, including those induced by ethanol and aspirin .

Zinc Deficiency Treatment

This compound serves as a zinc replacement therapy for individuals with zinc deficiency. Clinical trials have reported improvements in serum zinc levels among patients treated with this compound. The following table summarizes findings from a multicenter trial:

TreatmentSample SizeNormal Zinc Levels (%)p-value
This compound 150 mg31416.4%<0.001
This compound 300 mg32463.1%<0.001
Placebo79--

These results indicate a significant dose-response relationship in restoring normal zinc levels .

Treatment of Dysgeusia

This compound has shown promise in improving chemotherapy-induced dysgeusia (altered taste sensation). A study involving 634 cancer patients demonstrated that those receiving this compound experienced a significantly shorter duration of dysgeusia compared to those under observation alone . The recovery rate was notably higher in the this compound group (60% vs. 22.5%) within 90 days post-treatment.

Liver Health and Fibrosis

Recent research indicates that this compound may also play a role in liver health by reducing fibrosis markers and improving liver function tests in patients with chronic liver diseases such as hepatitis C and cirrhosis . In a clinical study, patients treated with this compound showed decreased levels of alanine aminotransferase and aspartate aminotransferase over three years .

Case Study: Gastric Ulcer Treatment

A randomized double-blind trial assessed the safety and efficacy of this compound versus rebamipide in treating gastric ulcers. Results indicated comparable efficacy between both treatments, with this compound showing significant improvement in ulcer healing rates .

Case Study: Binge Eating Disorder

In an open trial involving patients with binge eating disorder, this compound was used as an adjunct therapy. Results demonstrated significant reductions in binge eating episodes and improvements in associated depressive symptoms .

Comparison with Similar Compounds

Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory benefits. Similar compounds include:

This compound stands out due to its dual action of zinc and L-carnosine, making it a versatile compound in both medical and industrial applications.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Polaprezinc’s antioxidant and anti-inflammatory effects in gastrointestinal protection?

this compound enhances antioxidant enzymes (e.g., SOD-1, SOD-2, HO-1, GSH-px) and suppresses NF-κB activity, reducing pro-inflammatory cytokines like TNF-α and IL-6 . Methodologically, researchers can assess these pathways via:

  • Western blotting to quantify protein expression (e.g., p53, Bax, Caspase-3 in radiation-induced apoptosis models) .
  • ELISA to measure cytokine levels in serum or tissue homogenates .
  • Gene expression analysis (RT-qPCR) for antioxidant enzyme transcripts .

Q. Which experimental models are validated for studying this compound’s efficacy in mucosal injury and repair?

Common models include:

  • Rodent gastric ulcer models : Ethanol- or NSAID-induced mucosal injury, with outcomes measured via histopathology and ulcer index scoring .
  • Radiation-induced intestinal apoptosis : X-ray exposure in mice, assessed via TUNEL staining and caspase-3 activation .
  • H. pylori infection models : this compound’s inhibition of urease activity and bacterial growth via microbial culture and urease activity assays .
Model Key Metrics Reference
Ethanol-induced ulcersUlcer area, SOD activity
Radiation-induced apoptosisApoptotic cells, Caspase-3 activation
H. pylori infectionBacterial load, IL-8 levels

Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?

this compound has a short half-life (~2 hours in rats) and low zinc absorption (~11%) due to its chelated structure . Key methodologies include:

  • LC-MS/MS to quantify plasma zinc and L-carnosine levels.
  • Radiolabeled tracing (e.g., ⁶⁵Zn or ¹⁴C) to study gastric retention and tissue distribution .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s clinical efficacy across patient subgroups?

Subgroup analyses in chemotherapy-induced dysgeusia trials reveal reduced efficacy in pancreatic cancer patients, those receiving gemcitabine, or elderly cohorts. To address this:

  • Multivariate logistic regression adjusts for covariates (e.g., age, cancer type, concurrent therapies) .
  • Stratified randomization in trial design ensures balanced subgroups.
  • Mechanistic studies explore zinc metabolism variations (e.g., serum zinc/copper ratios via ICP-MS) .
Subgroup Odds Ratio (95% CI) p-value Reference
Age ≥65 years1.89 (0.41–8.61)0.662
Colorectal cancer20.0 (2.05–195.0)0.008

Q. What experimental designs optimize this compound’s mucosal adhesion and bioavailability?

this compound’s insoluble complex structure prolongs gastric retention. Researchers use:

  • Gamma scintigraphy to track ⁶⁵Zn-labeled this compound adhesion in ulcerated tissues .
  • Formulation studies with alginate carriers to enhance mucosal contact in oral mucositis trials .

Q. How can in vitro and in vivo models reconcile discrepancies in this compound’s anti-inflammatory vs. pro-growth effects?

While this compound inhibits NF-κB, it also upregulates growth factors (VEGF, PDGF-B). To dissect these dual roles:

  • Co-culture systems (e.g., gastric epithelial cells + macrophages) assess cytokine cross-talk .
  • Knockout mouse models (e.g., p53⁻/⁻) evaluate apoptosis-independent pathways .

Q. Methodological Guidance

  • For antioxidant assays : Use dihydroethidium (DHE) staining for ROS detection in tissue sections .
  • In clinical trials : Standardize dysgeusia grading via CTCAE v5.0 and track zinc supplementation compliance .
  • In meta-analyses : Pool individual patient data (IPD) to account for dose-response heterogeneity .

Properties

Key on ui mechanism of action

Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa.

CAS No.

107667-60-7

Molecular Formula

C9H14N4O3Zn

Molecular Weight

291.6 g/mol

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;zinc

InChI

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/t7-;/m0./s1

InChI Key

MORUQNQGRSLTCD-FJXQXJEOSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn]

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.[Zn]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn]

Appearance

Solid powder

melting_point

253 - 256 °C

physical_description

Solid;  [Merck Index] White crystalline solid;  [Sigma-Aldrich MSDS]
Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1370422-07-3

shelf_life

>2 years if stored properly

solubility

384 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polaprezinc;  Z 103.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc
N-[4-(propan-2-yl)phenyl]ethanediamide
Polaprezinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.